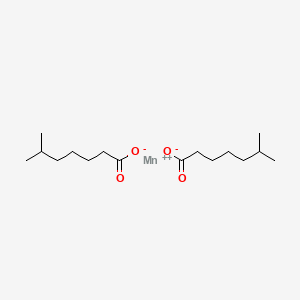

Manganese(II) isooctanoate

Description

Contextualization of Manganese Carboxylates within Inorganic and Organic Chemistry

Manganese carboxylates represent a significant class of compounds at the interface of inorganic and organic chemistry. These compounds consist of a manganese metal center bonded to one or more carboxylate ligands (RCOO⁻). The nature of the R group, which can range from simple alkyl chains to more complex aromatic systems, significantly influences the physical and chemical properties of the resulting complex, such as its solubility, stability, and reactivity. ontosight.ai

The versatility of manganese, which can exist in multiple oxidation states (from II to VII), combined with the diverse nature of carboxylic acids, allows for the formation of a wide array of manganese carboxylates with varied structures and functionalities. rsdjournal.org These compounds are not merely laboratory curiosities; they play crucial roles in various chemical transformations and are integral to several biological processes. acs.orgufl.edu For instance, manganese carboxylate moieties are found at the active sites of certain enzymes, where they participate in vital redox reactions. acs.orgufl.edu

In synthetic chemistry, manganese carboxylates are valued for their catalytic activity. ontosight.ai They are employed as catalysts in oxidation and polymerization reactions, and as driers in paints and varnishes. ontosight.aifcad.com The lipophilic nature of the carboxylate ligands often renders these complexes soluble in organic solvents, a desirable property for their application in homogeneous catalysis. acs.org Research into manganese carboxylates continues to be an active area, driven by the quest for new catalysts with enhanced efficiency and selectivity, as well as the desire to understand their roles in biological systems. ontosight.airsc.org

Evolution of Research Themes Pertaining to Manganese(II) Species

Research interest in manganese(II) species has a long and evolving history. Initially, the focus was on fundamental coordination chemistry, exploring the synthesis and characterization of various manganese(II) complexes with different ligands. rsdjournal.org The d⁵ electronic configuration of the high-spin Mn(II) ion, which leads to pale colors and often complex electron paramagnetic resonance (EPR) spectra, presented both challenges and opportunities for early inorganic chemists.

A significant shift in research focus occurred with the discovery of the vital role of manganese in biological systems. ufl.edu The recognition that manganese clusters, often involving Mn(II) ions, are central to the oxygen-evolving complex in photosystem II and in various enzymes like manganese superoxide (B77818) dismutase, spurred a wave of bioinorganic research. acs.orgufl.edu This led to the synthesis and study of model compounds that mimic the structure and function of these biological manganese centers.

In recent decades, the application of manganese(II) compounds in catalysis has become a dominant research theme. ontosight.ai Driven by the economic and environmental benefits of using earth-abundant and low-toxicity metals, researchers have increasingly turned to manganese(II) as a sustainable alternative to more precious and toxic metal catalysts. rsdjournal.org This has led to the development of manganese(II)-based catalysts for a wide range of organic transformations, including oxidations, reductions, and cross-coupling reactions.

More recently, the unique magnetic and electronic properties of manganese(II) complexes have attracted attention in the field of materials science. ontosight.ai Research is now exploring their potential in the development of molecular magnets, luminescent materials, and as precursors for manganese-based nanoparticles and thin films. ontosight.ainih.gov The study of bacterial oxidation of Mn(II) to form non-toxic Mn(III/IV) oxides is also a growing area of interest for environmental remediation. nih.gov

Contemporary Significance and Interdisciplinary Relevance of Manganese(II) Isooctanoate in Chemical Science

This compound, with the chemical formula C₁₆H₃₀MnO₄, is a specific manganese carboxylate that has emerged as a compound of considerable interest in modern chemical science. Its isooctanoate ligands, which are branched-chain carboxylates, impart specific solubility and steric properties to the complex. ontosight.ai This makes it particularly useful in a variety of applications where solubility in nonpolar organic solvents is crucial.

One of the primary areas of its contemporary significance is in catalysis. ontosight.ai this compound serves as an effective catalyst in polymerization reactions and as a drier in the coatings industry, accelerating the oxidative cross-linking of oils and resins. made-in-china.com Its catalytic activity is also being explored in other organic synthesis reactions.

The interdisciplinary relevance of this compound is highlighted by its use in materials science as a precursor for the synthesis of manganese-based nanomaterials. ontosight.ai Furthermore, its role in biological studies, particularly in research involving manganese-dependent enzymes, underscores its importance beyond traditional chemistry. The compound's properties are also being investigated for potential applications in the development of specialty chemicals and as an additive in lubricants.

The ongoing research into this compound and related complexes is indicative of a broader trend in chemistry towards the development of versatile, sustainable, and economically viable chemical compounds for a wide range of technological applications. ontosight.aihtfmarketreport.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₀MnO₄ | |

| Molecular Weight | 341.345 g/mol | |

| CAS Number | 37449-19-7 | |

| Appearance | Reddish-brown uniform transparent liquid | made-in-china.com |

| Solubility | Soluble in organic solvents | ontosight.ai |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Reference |

| Catalysis | Polymerization and esterification reactions | |

| Drier for paints and coatings | made-in-china.com | |

| Materials Science | Precursor for manganese-based materials | ontosight.ai |

| Industrial Chemistry | Additive in lubricants and specialty chemicals | |

| Biological Research | Studies of manganese-dependent enzymes |

Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);6-methylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKJZEDMESDBLU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958553 | |

| Record name | Manganese(2+) bis(6-methylheptanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37449-19-7 | |

| Record name | Isooctanoic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(2+) bis(6-methylheptanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) isooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Formation

Diverse Synthetic Pathways to Manganese(II) Isooctanoate: From Precursor Chemistry to Advanced Preparations

The preparation of this compound can be approached from several perspectives, utilizing different manganese precursors and reaction environments. These methods range from traditional solvent-based reactions to more modern solid-state and green chemistry-inspired approaches.

Solvent-mediated synthesis is the most common approach for producing this compound and other metal carboxylates. These methods typically involve the reaction of a manganese precursor with isooctanoic acid or its salt in a suitable solvent, which facilitates mass and heat transfer, thereby enabling controlled reaction kinetics and product formation.

Two primary solvent-based routes are prevalent:

Direct Reaction: This method involves the direct reaction of a manganese precursor, such as manganese carbonate (MnCO₃) or manganous oxide (MnO), with isooctanoic acid. google.comgoogle.com A patent describes a process where manganese carbonate is mixed with an organic acid blend (isooctanoic and naphthenic acid) and a solvent gasoline. google.com The mixture is heated to 120-150°C with stirring for 90 minutes under solvent reflux to yield this compound. google.com Another described method involves heating a reaction mixture of manganous oxide, alpha, alpha-disubstituted acids, and beta-substituted acids in an organic solvent at 90°C to 125°C. google.com

Metathesis Reaction (Double Displacement): This is a two-step process that is widely applicable for various metal carboxylates. scialert.net In the first step, isooctanoic acid is neutralized with an alkali hydroxide (B78521), such as sodium hydroxide (NaOH), in an alcoholic solution to form the corresponding sodium isooctanoate. scialert.net In the second step, an aqueous solution of a manganese salt, typically manganese(II) chloride (MnCl₂) or manganese(II) sulfate (B86663) (MnSO₄), is added to the sodium isooctanoate solution. scialert.netwindows.net This results in a metathesis reaction where the insoluble this compound precipitates out of the solution and can be collected by filtration. scialert.net For similar manganese carboxylates, this reaction is typically maintained at 80-85°C. scialert.net

Optimization of these routes involves careful selection of the solvent. The choice of solvent can significantly affect the solubility of reactants, reaction rate, and the final structure of the complex. ontosight.airsc.org Studies on other manganese carboxylate complexes have shown that polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can influence the formation of different metallacycle structures. rsc.org

Solid-state synthesis, which includes mechanochemical methods, offers a solvent-free alternative for producing metal carboxylates. These techniques are recognized for their environmental benefits and potential for creating novel material phases.

A typical solid-state approach involves the high-energy ball milling of solid reactants, followed by calcination (heating) at a specific temperature. osti.gov For this compound, this would involve mixing a solid manganese precursor, like manganese carbonate (MnCO₃) or manganese oxide (Mn₂O₃), with solid isooctanoic acid. The mechanical force applied during milling initiates the reaction by increasing the contact area between reactants and creating crystal defects, which serve as reactive sites. Subsequent heating provides the necessary activation energy to complete the reaction.

While specific studies on the solid-state synthesis of this compound are not widely published, research on related materials like sodium manganese oxides provides insight into the mechanism. osti.gov In-situ studies show the formation of multiple intermediate phases before the final product is achieved at temperatures around 600°C. osti.gov The mechanism in solid-state reactions is governed by diffusion rates, lattice dynamics, and the formation of intermediate product layers at the interface of the reacting particles.

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves using less hazardous chemicals, employing safer solvents, and improving energy efficiency.

Key green approaches applicable to this compound synthesis include:

Use of Water as a Solvent: The metathesis reaction can be designed to use water as the primary solvent, which is non-toxic, non-flammable, and inexpensive. scialert.net

Hydrothermal Synthesis: This method uses water as the solvent under elevated temperature and pressure. It is considered a green and simple way to prepare catalytically active materials, as demonstrated in the synthesis of manganese oxides from manganese(II) acetate (B1210297) in aqueous solutions. unizar.es

Solvent-Free Reactions: Solid-state synthesis, as described above, is inherently a green method as it eliminates the need for organic solvents. osti.gov

Use of Greener Precursors: Research into manganese oxide synthesis has explored using plant extracts, which can act as reducing or capping agents, providing a more environmentally friendly pathway. jwent.netmdpi.com While not directly applied to isooctanoate, this principle encourages the search for bio-based or less toxic precursors.

These principles guide the development of new synthetic routes that are both economically viable and environmentally responsible. anu.edu.au

Reaction Mechanism Elucidation in Synthetic Processes

The mechanism of formation for this compound depends on the chosen synthetic pathway.

Acid-Base Mechanism: In the direct reaction of manganese carbonate or oxide with isooctanoic acid, the process follows a classic acid-base reaction mechanism. The isooctanoic acid (R-COOH) protonates the manganese precursor.

For manganese carbonate: 2 R-COOH + MnCO₃ → Mn(R-COO)₂ + H₂O + CO₂

For manganous oxide: 2 R-COOH + MnO → Mn(R-COO)₂ + H₂O In this mechanism, the reaction is driven forward by the formation of stable products like water and, in the case of the carbonate precursor, the release of carbon dioxide gas.

Metathesis Mechanism: The double displacement route involves an ionic reaction mechanism.

Step 1 (Saponification): R-COOH + NaOH → R-COONa + H₂O

Step 2 (Metathesis): 2 R-COONa + MnCl₂ → Mn(R-COO)₂ + 2 NaCl This reaction is driven by the low solubility of this compound in the reaction medium, causing it to precipitate and shift the equilibrium towards the products.

Kinetic studies on the precipitation of manganese carbonate from manganese sulfate solutions have indicated that the process follows first-order kinetics, with reaction rates increasing with temperature. researchgate.net The calculated activation energy of 27.338 kJ/mol for that system demonstrates an energy barrier between reactants and products. researchgate.net While specific kinetic data for this compound formation is scarce in public literature, similar principles of reaction kinetics would apply.

Influence of Reaction Parameters on Coordination Environment and Purity of the Compound

The coordination environment, structure, and purity of the final this compound product are highly sensitive to the reaction parameters. ontosight.ai Controlling these variables is crucial for synthesizing a compound with desired properties for applications such as catalysts or driers. ontosight.aiontosight.ai

Key parameters and their effects include:

Temperature: Temperature control is critical. For the synthesis of similar manganese carboxylates via metathesis, a range of 80-85°C is optimal. scialert.net Lower temperatures can lead to very slow reaction rates, while higher temperatures can cause foaming or the formation of undesirable flocks, impacting purity. scialert.net In direct synthesis using solvents, temperatures can be higher, such as 120-150°C, to ensure the reaction goes to completion. google.com Higher temperatures generally increase the kinetic energy of reactants, potentially facilitating the formation of more thermodynamically stable complexes. ontosight.ai

Solvent: The choice of solvent affects the solubility and reactivity of the precursors and the stability of the resulting complex. ontosight.ai The polarity of the solvent can induce the formation of different structural isomers or coordination polymers. rsc.orgacs.org For instance, in the synthesis of other manganese coordination compounds, using methanol (B129727) and DMF predominantly yields tetranuclear metallacycles, whereas the more polar DMSO leads to a mixture of tetranuclear and triangular structures. rsc.org

Reactant Concentration: In precipitation-based methods, the concentration of the manganese salt solution is important. scialert.net Using a low concentration is often favorable because it prevents the reaction mixture from becoming a thick, difficult-to-stir suspension, ensuring a more complete reaction and higher purity. scialert.net

Agitation: Proper mixing is essential to ensure homogeneity, especially in heterogeneous reactions involving solids and liquids. scialert.net Inadequate agitation can lead to incomplete reactions and a non-uniform product.

The interplay of these factors is essential for controlling the synthesis and obtaining this compound with high purity and the desired structural characteristics. ontosight.ai

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Effect on Synthesis | Reference |

|---|---|---|

| Temperature | Affects reaction rate and product stability. Too low slows the reaction; too high can cause side reactions (e.g., foaming, flock formation). Optimal range depends on the specific route (e.g., 80-85°C for metathesis, 120-150°C for direct reaction). | google.comscialert.netontosight.ai |

| Stoichiometry | Influences the nuclearity (mononuclear vs. polynuclear) and the coordination geometry of the final complex. Affects the bonding mode of the isooctanoate ligand (monodentate vs. bidentate). | ontosight.ai |

| Solvent | Impacts reactant solubility, reactivity, and the stability of the complex. Solvent polarity can determine the final structure (e.g., formation of different isomers or coordination polymers). | ontosight.airsc.orgacs.org |

| Reactant Concentration | Crucial for precipitation methods. Low concentrations are often preferred to ensure good mixing and prevent the formation of a thick slurry, leading to a more complete reaction and higher purity. | scialert.net |

| Agitation/Stirring | Ensures homogeneity in the reaction mixture, which is vital for complete reaction and obtaining a uniform product, especially in heterogeneous systems. | scialert.net |

Coordination Chemistry and Advanced Structural Elucidation

Ligand Coordination Modes and Geometrical Configurations in Manganese(II) Isooctanoate Complexes

The isooctanoate ligand, a carboxylate, commonly acts as a bidentate ligand in complexes with manganese(II). ontosight.ai In this mode, it binds to the central manganese atom through both of its oxygen atoms. ontosight.ai This chelation can lead to the formation of stable, ring-like structures. Depending on the specific complex, the bidentate coordination can be either chelating, where both oxygens bind to the same metal center, or bridging, where the two oxygens bind to two different metal centers, leading to the formation of dimeric or polymeric structures. mdpi.com The coordination mode can be influenced by factors such as the solvent and the presence of other ligands. ontosight.ai

The introduction of auxiliary ligands into a this compound system can significantly alter the coordination environment and the resulting geometry of the complex. acs.org These additional ligands compete for coordination sites on the manganese ion, leading to a wide structural diversity. rsc.org

For example, when pentyl phosphate (B84403) is introduced as an auxiliary ligand, it can coordinate to the manganese center alongside the isooctanoate ligand. ontosight.ai The phosphate ligand itself can act as a monodentate or bidentate ligand, further influencing the final geometry of the manganese, isooctanoate pentyl phosphate complex. ontosight.ai

Similarly, nitrogen-donor ligands such as 2,2'-bipyridine (B1663995) can modify the structure. Studies on related manganese(II) carboxylate systems show that the addition of such ligands can break up polymeric structures to form discrete mononuclear or dinuclear complexes. acs.orgscielo.br For instance, the presence of 2,2'-bipyridine with manganese(II) dicarboxylates has been shown to result in trimeric manganese clusters that form 2D sheets and 3D networks. acs.orgfigshare.com The final structure is highly dependent on the stoichiometry and the specific nature of the auxiliary ligand used. ontosight.ai This modification of the coordination sphere can tune the physical and chemical properties of the complex, such as its catalytic activity and magnetic behavior. acs.orgscielo.br

Spectroscopic and Diffraction Techniques for Detailed Structural Analysis

A suite of advanced analytical techniques is employed to unravel the intricate structural details of this compound and its derivatives at both the molecular and electronic levels.

Studies on related manganese(II) carboxylate complexes have revealed a variety of structures, including mononuclear species with distorted octahedral geometries, dinuclear complexes with bridging carboxylate ligands, and extended one-dimensional (1D) or two-dimensional (2D) polymeric networks. acs.orgfigshare.comnih.govresearchgate.net For example, a single-crystal X-ray diffraction study of a manganese(II) dicarboxylate complex with the auxiliary ligand 1,10-phenanthroline (B135089) revealed 1D chains constructed from Mn(II)-carboxylate dimers. acs.orgfigshare.com In another case, a manganese(II) complex with a tripodal ligand and an acetate (B1210297) ligand was found to be a hexacoordinate, distorted octahedral species. nih.gov These detailed structural insights are crucial for understanding the properties and reactivity of the complexes. acs.org

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for probing the structure of manganese(II) complexes in both solution and the solid state.

EPR Spectroscopy: As Mn(II) is a high-spin d⁵ paramagnetic ion, EPR spectroscopy is particularly sensitive to its electronic environment. researchgate.netresearchgate.net EPR spectra can provide detailed information about the symmetry of the ligand field around the manganese ion, the nature of the coordinating atoms, and the presence of magnetic interactions between metal centers in polynuclear complexes. researchgate.netresearchgate.net The shape of the EPR spectrum for high-spin Mn(II) complexes is highly dependent on the zero-field splitting (zfs) parameters, which are sensitive to the coordination geometry. researchgate.net

NMR Spectroscopy: While the paramagnetism of Mn(II) can complicate NMR studies by causing significant line broadening, this effect can also be exploited to gain structural information. researchgate.net Paramagnetic relaxation enhancements (PREs) observed in NMR spectra can be used to determine the distances between the manganese ion and various nuclei in the ligands, helping to map out the structure of the complex in solution. nih.gov Solid-state NMR, in conjunction with EPR, offers a synergistic approach to characterize the metal binding sites in complex biomacromolecules where Mn(II) might be substituted for other divalent cations like Mg(II). nih.gov

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information on the electronic structure and local coordination environment of the manganese atom. nih.gov XAS is element-specific and can be used on non-crystalline (amorphous) or solution samples. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov The energy of the absorption edge shifts to higher values as the oxidation state of manganese increases. researchgate.net For instance, there is a distinct energy shift between Mn(II), Mn(III), and Mn(IV) species, allowing for the determination of the average oxidation state in a sample. nih.govosti.gov

EXAFS: The EXAFS region contains information about the local atomic environment around the manganese ion. Analysis of the EXAFS oscillations can determine the type of neighboring atoms, their distance from the manganese center, and their coordination number. nih.gov This provides a picture of the first few coordination shells around the Mn(II) ion, complementing the long-range order information from X-ray crystallography.

Table 1: Summary of Analytical Techniques for Structural Elucidation

| Technique | Type of Information Obtained | Sample State |

|---|---|---|

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, crystal packing. mdpi.com | Crystalline Solid |

| EPR Spectroscopy | Electronic structure, symmetry of the metal center, zero-field splitting, magnetic interactions. researchgate.net | Solid, Solution (Frozen) |

| NMR Spectroscopy | Connectivity, ligand conformation, distances from the paramagnetic Mn(II) center (PRE). researchgate.netnih.gov | Solution, Solid |

| XAS (XANES/EXAFS) | Oxidation state, coordination geometry (XANES); bond distances, coordination numbers (EXAFS). nih.govnih.gov | Solid, Solution, Amorphous |

Theoretical and Computational Approaches to Electronic Structure and Bonding Characteristics

Theoretical and computational chemistry provide powerful tools for investigating the intricate electronic structures and bonding characteristics of transition metal complexes like this compound. These methods offer insights that can be difficult to obtain through experimental techniques alone. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic properties of multi-electron systems such as organometallic compounds. ktu.lt By modeling the behavior of electrons, these approaches can predict molecular geometries, reaction pathways, and various spectroscopic properties, offering a deeper understanding of the nature of the metal-ligand interactions.

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for its ability to accurately and efficiently model the electronic structure of transition metal complexes. ktu.ltresearchgate.net DFT calculations are used to determine ground state properties, electronic configurations, and the nature of chemical bonds in compounds like this compound.

Predicting Ground State and Magnetic Properties: The manganese(II) ion possesses a d⁵ electronic configuration ([Ar] 3d⁵). brainly.comyoutube.com In most of its complexes, it adopts a high-spin state with five unpaired electrons (S=5/2), leading to significant paramagnetic effects. DFT calculations are crucial for predicting the relative energies of different spin states (e.g., high-spin vs. low-spin) and understanding magnetic interactions in polynuclear complexes. For instance, studies on binuclear manganese(II) clusters with carboxylate bridges have used DFT to determine that an antiferromagnetic state is generally lower in energy than a ferromagnetic state. tandfonline.com DFT, combined with the broken symmetry approach, has been successfully used to calculate Heisenberg spin coupling parameters (J) in manganese-oxo dimers containing carboxylate bridges, showing good agreement with experimental data. acs.org Research on mixed-bridge manganese(II) compounds has also employed DFT to understand the role of different ligands, such as isocyanate and carboxylate, in mediating antiferromagnetic interactions. nih.gov

Geometric and Electronic Structure Prediction: DFT methods can accurately predict the geometric parameters of manganese carboxylate complexes. Calculations performed on model compounds often yield structural parameters that are in close agreement with those determined by single-crystal X-ray crystallography, thereby validating the theoretical approach. rsc.org These calculations have shown that bulky carboxylate ligands may not significantly alter the core metal-ligand bond distances and angles in some bridged complexes. rsc.org

Furthermore, DFT provides a detailed picture of the electronic structure, including charge distribution and the degree of covalency in metal-ligand bonds. acs.org Functionals like B3LYP are commonly employed for these investigations. researchgate.nettandfonline.com Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding ligand-metal charge transfer (LMCT) interactions. researchgate.net

| System Studied | DFT Functional/Method | Key Findings | Reference |

|---|---|---|---|

| Binuclear Mn(II) clusters (biological models) | B3LYP/6-311g(d,p) | The antiferromagnetic state is generally lower in energy; Mn-Mn distance is longer in ferromagnetic states. | tandfonline.com |

| Dinuclear Mn-oxo complex with carboxylate bridges | DFT | Calculated structural parameters agree well with X-ray data; minimal Mn-Mn bonding was calculated. | rsc.org |

| Mn(II) complex with 4-methoxy-pyridine-2-carboxylate | B3LYP | Supported experimental FT-IR and UV-Vis spectra; evaluated hyperconjugative interactions in the coordination sphere. | researchgate.net |

| Mn(II) compounds with mixed isocyanate and carboxylate bridges | DFT and CASPT2 | Calculations supported the Heisenberg model for magnetic interactions; quantified the relative efficiency of magnetic coupling through different bridges. | nih.gov |

| Manganese-oxo dimer complexes with carboxylate ligands | DFT with broken symmetry | Calculated charge distributions show strong metal-ligand covalency; determined Heisenberg spin coupling (J) and resonance delocalization (B) parameters. | acs.org |

Ligand Field Theory (LFT) and Molecular Orbital (MO) analysis provide a qualitative and quantitative framework for understanding the d-orbital splitting and bonding in transition metal complexes. For this compound, these theories explain its characteristic electronic properties and coordination behavior.

Ligand Field Theory (LFT): The Mn(II) ion is a d⁵ system. brainly.com In the presence of ligands, such as the carboxylate groups of isooctanoate, the five degenerate d-orbitals are split into different energy levels. The geometry of the complex determines the specific splitting pattern. For manganese(II), which typically forms octahedral or tetrahedral complexes, the energy difference between the split orbitals (the ligand field splitting parameter, Δ) is usually small. ontosight.ainih.gov

This small splitting energy is insufficient to overcome the spin-pairing energy required to pair up electrons. Consequently, Mn(II) complexes are almost always high-spin, with one electron occupying each of the five d-orbitals, resulting in a total spin of S = 5/2. A key consequence of this high-spin d⁵ configuration (t₂g³ eg²) is a Ligand Field Stabilization Energy (LFSE) of zero. This lack of electronic stabilization means that the coordination geometry of Mn(II) complexes is largely dictated by steric factors (ligand size) and electrostatic interactions, rather than electronic preferences, leading to structural flexibility. nih.gov

Molecular Orbital (MO) Analysis: MO theory offers a more complete description of bonding by considering the covalent interactions between metal and ligand orbitals. In this compound, the d-orbitals of the Mn(II) center combine with the p-orbitals of the oxygen atoms from the isooctanoate ligands to form bonding and antibonding molecular orbitals.

Computational studies based on DFT allow for a detailed analysis of these molecular orbitals. researchgate.net The resulting MO diagram shows the energy levels and composition of the frontier orbitals (HOMO and LUMO). For a high-spin Mn(II) complex, the five singly occupied molecular orbitals are primarily of metal d-orbital character. The analysis of these orbitals is critical for understanding the electronic transitions observed in UV-Vis spectra, which are often ligand-to-metal charge transfer (LMCT) bands. researchgate.net The energy and character of the HOMO and LUMO can also provide insights into the potential reactivity of the complex. For example, the interaction of these frontier orbitals is central to the catalytic activity of manganese complexes in oxidation reactions. researchgate.net

Catalytic Applications and Mechanistic Pathways

Role in Polymerization Processes: Mechanisms of Initiation and Chain Transfer

The catalytic activity of manganese compounds in polymerization is well-documented, although specific mechanistic details for Manganese(II) isooctanoate are not extensively reported in readily available literature. However, based on the known reactivity of manganese complexes and general principles of polymerization, its roles can be inferred.

In radical polymerization, this compound can act as a component of the initiator system, influencing the rate of polymerization and the properties of the resulting polymer. The initiation process in radical polymerization involves the generation of free radicals, which then propagate by adding to monomer units.

The primary mechanism of initiation involving manganese carboxylates often occurs through the decomposition of hydroperoxides. While cobalt-based driers are more active, manganese soaps like the isooctanoate also catalyze this process, albeit at a slower rate. The general steps are as follows:

Redox Decomposition of Hydroperoxides: this compound can react with hydroperoxides (ROOH), which may be present as impurities or intentionally added, to generate radicals through a redox cycle involving Mn(II) and Mn(III) states.

Mn(II) + ROOH → Mn(III) + RO• + OH⁻

Mn(III) + ROOH → Mn(II) + ROO• + H⁺

Initiation: The generated alkoxyl (RO•) and peroxyl (ROO•) radicals then initiate the polymerization by adding to a monomer molecule (M), creating a growing polymer chain with a radical end.

RO• + M → ROM•

| Process | General Reaction | Role of this compound |

| Initiation | Initiator → 2R•R• + M → RM• | Catalyzes the decomposition of hydroperoxides to generate initiating radicals. |

| Propagation | RM• + n(M) → RM(n+1)• | Generally does not directly participate in the propagation step. |

| Chain Transfer | RM(n)• + T → RM(n)H + T• | Potential for participation, though less significant than other chain transfer agents. |

Manganese(II) complexes have been investigated for the coordination polymerization of olefins, such as ethene. When activated by a co-catalyst like methylaluminoxane (B55162) (MAO), certain manganese(II) complexes can form active catalytic sites for the insertion of monomer units.

The proposed mechanism for coordination polymerization involving a manganese center generally follows these steps:

Activation: The this compound would first react with the co-catalyst (e.g., MAO) to form a cationic manganese alkyl species, which is the active catalyst. The isooctanoate ligands are replaced by alkyl groups from the co-catalyst.

Coordination: The olefin monomer coordinates to the vacant site on the manganese center.

Insertion: The coordinated olefin then inserts into the manganese-alkyl bond, extending the polymer chain by one monomer unit and creating a new vacant site for the next monomer to coordinate.

Chain Transfer/Termination: The growing polymer chain can be terminated or transferred through various pathways, including β-hydride elimination, or reaction with the co-catalyst or other chain transfer agents.

While research has been conducted on various manganese(II) complexes in ethene polymerization, the specific efficiency and stereoselectivity of this compound in this role are not well-documented in comparison to more traditional Ziegler-Natta or metallocene catalysts.

Catalysis in Oxidation-Reduction Reactions: Electron Transfer Pathways and Radical Generation

This compound is an effective catalyst for a variety of oxidation-reduction reactions, primarily due to the facile cycling of manganese between its +2, +3, and even +4 oxidation states.

The activation of molecular oxygen is a key step in many manganese-catalyzed oxidation reactions. The mechanism often involves the formation of manganese-oxygen intermediates. The process can be initiated by the reaction of Mn(II) with oxygen.

A proposed pathway for oxygen activation involves:

Formation of a Manganese-Superoxo Complex: Mn(II) can react with O₂ to form a Mn(III)-superoxo (O₂⁻) species.

Formation of a Peroxo Species: This superoxo species can then react with another Mn(II) complex to form a µ-peroxo-Mn(III) dimer.

Homolytic Cleavage: The O-O bond in the peroxo bridge can cleave homolytically to generate two Mn(IV)-oxo species.

These high-valent manganese-oxo species are powerful oxidizing agents capable of abstracting hydrogen atoms from organic substrates, thereby initiating oxidation.

In the presence of hydroperoxides, the activation mechanism is more direct, as described in section 4.1.1, leading to the formation of alkoxyl and peroxyl radicals. The catalytic cycle is driven by the redox couple of Mn(II)/Mn(III).

| Oxidation State | Role in Oxygen Activation |

| Mn(II) | Reacts with O₂ or ROOH to initiate the catalytic cycle. |

| Mn(III) | An intermediate in the redox cycle; can also react with ROOH. |

| Mn(IV) | Highly oxidizing species (Mn=O) capable of abstracting H-atoms. |

This compound can also function as a co-catalyst, often in conjunction with other transition metals, to enhance the rate and selectivity of oxidation reactions. For instance, in some oxidation processes, a primary catalyst might be responsible for the main oxidation step, while the manganese co-catalyst facilitates the regeneration of the active form of the primary catalyst or participates in a synergistic catalytic cycle.

The synergistic effect often arises from the ability of manganese to efficiently interact with oxidants like hydrogen peroxide or molecular oxygen, generating radical species that can then be utilized by the primary catalyst. The specific electron transfer pathways in these co-catalyzed systems are highly dependent on the nature of the primary catalyst and the substrate.

Mechanistic Understanding of Drier Action in Coating Systems: Oxidation and Polymerization Catalysisuniversiteitleiden.nl

One of the most significant industrial applications of this compound is as a "drier" or siccative in oil-based paints, varnishes, and inks. chemrxiv.org These coatings cure through an oxidative cross-linking process of the unsaturated fatty acid chains present in the alkyd or oil binder. mdpi.com Manganese driers are known as "through driers" because they promote a more uniform drying throughout the paint film, although they are less active than cobalt driers. researchgate.net

The mechanism of drier action involves the catalysis of both oxidation and polymerization. universiteitleiden.nl

Induction Period: Initially, there is an induction period where natural antioxidants present in the oils are consumed.

Hydroperoxide Formation (Oxidation): The catalytic cycle begins with the reaction of the unsaturated fatty acid chains (R-H) with atmospheric oxygen. This autoxidation process is catalyzed by the manganese drier, which facilitates the formation of hydroperoxides (ROOH). The manganese cycles between its Mn(II) and Mn(III) states to catalyze this process. mdpi.com

Mn(II) + O₂ ⇌ [Mn(III)-O₂⁻]

[Mn(III)-O₂⁻] + R-H → Mn(III)-OOH + R•

Mn(III)-OOH → Mn(II) + HOO•

R• + O₂ → ROO•

ROO• + R-H → ROOH + R•

Hydroperoxide Decomposition and Radical Generation: The key role of this compound is to accelerate the decomposition of the formed hydroperoxides into highly reactive free radicals. universiteitleiden.nl This is the rate-determining step for the drying process.

Mn(II) + ROOH → Mn(III) + RO• + OH⁻

Mn(III) + ROOH → Mn(II) + ROO• + H⁺

Polymerization and Cross-linking: The alkoxyl (RO•) and peroxyl (ROO•) radicals generated in the previous step initiate polymerization reactions. These radicals can abstract hydrogen atoms from other fatty acid chains, creating new carbon-centered radicals, or add across the double bonds of the unsaturated fatty acids. The subsequent combination of these radicals leads to the formation of C-C, C-O-C, and C-O-O-C cross-links between the polymer chains. universiteitleiden.nl This cross-linking process transforms the liquid paint into a solid, durable film.

| Stage of Drying | Key Chemical Process | Catalytic Role of this compound |

| Initiation | Formation of hydroperoxides from unsaturated fatty acids and oxygen. | Catalyzes the autoxidation process. |

| Propagation | Decomposition of hydroperoxides to form alkoxyl and peroxyl radicals. | Accelerates the decomposition of hydroperoxides through a redox cycle. |

| Cross-linking | Radical-initiated polymerization and combination reactions. | The generated radicals lead to the formation of a cross-linked polymer network. |

Synergistic Effects with Other Metal Catalysts

This compound is frequently used in combination with other metal catalysts to enhance performance and achieve specific outcomes, a practice rooted in the principle of synergistic catalysis. This synergy allows for improved efficiency and can mitigate the drawbacks associated with using a single metal catalyst.

In the realm of paints and coatings, manganese soaps are often combined with cobalt-based driers. mdpi.com This combination can reduce the required concentration of both the cobalt and manganese additives. mdpi.com Manganese is also commonly employed with other driers such as lead and zinc to achieve desired film properties. organometal.eu For instance, a composite drier for paint can be formulated by mixing manganese isooctanoate with cerium isooctanoate, zinc isooctanoate, and cobalt isooctanoate. google.com This mixture leverages the synergistic effects between the metals to promote the oxidation and polymerization mechanisms that lead to the drying of the paint film. google.com The use of such composite systems has been shown to significantly improve technical indicators like drying time, film hardness, and impact resistance in various alkyd and phenolic paints. google.com

The synergistic effect is not limited to paint drying. In the broader field of catalysis, the combination of manganese and cobalt in mixed metal oxides has been shown to enhance catalytic performance in the removal of volatile organic compounds (VOCs). researchgate.net This demonstrates a fundamental synergistic relationship between manganese and cobalt that can be applied across different chemical processes.

The table below summarizes common metal combinations with manganese driers and their primary synergistic goal in coatings.

| Co-Catalyst | Primary Synergistic Goal in Coatings |

| Cobalt | Reduce overall drier concentration; balance surface and through drying. mdpi.com |

| Zinc | Improve film hardness and prevent wrinkling. google.com |

| Cerium | Enhance oxidative drying, particularly in combination with other metals. google.com |

| Zirconium | Improve through-drying and overall film properties as a secondary drier. paintingbestpractices.com |

| Lead | Historically used to promote hardness and through-drying. organometal.eupaintingbestpractices.com |

Influence on Film-Forming Reactions

This compound serves as a primary or "active" drier in paints, inks, and coatings that cure through autoxidation. mdpi.comorganometal.eupaintingbestpractices.com This process involves the oxidative polymerization of unsaturated fatty acids found in binding agents like alkyd resins. paintingbestpractices.comuu.nl The curing of these resins is a complex series of reactions where the binder molecules react with atmospheric oxygen to form a cross-linked, solid polymer network. uu.nl

The mechanism involves several key steps:

Oxygen Absorption : The process begins with the absorption of oxygen from the air. paintingbestpractices.com

Hydroperoxide Formation : The fatty acid side chains of the alkyd resin undergo autoxidation, which is essentially a lipid peroxidation process, resulting in the formation of hydroperoxide species (ROOH). uu.nl

Radical Generation : Metal-based catalysts like this compound are crucial for decomposing these hydroperoxides into highly reactive alkoxy and peroxy radicals. uu.nl

Cross-linking : These radicals then recombine to form stable ether, peroxo, and carbon-carbon bonds between the binder molecules, creating the solid, cured film. uu.nl

Manganese is considered a drier with intermediate activity, promoting both drying at the surface and throughout the depth of the film. organometal.eu When used alone, it can sometimes produce films that are too hard and brittle. organometal.eu Compared to cobalt, which is a very active surface drier, manganese initiates the drying process more slowly. paintingbestpractices.com This slower initial rate can be advantageous, as it often results in smoother films with fewer wrinkles, a common issue with fast-drying cobalt-based systems. paintingbestpractices.com However, the catalytic efficiency of manganese soaps in alkyd polymerization is generally lower than that of cobalt soaps, often necessitating higher concentrations. mdpi.com A significant drawback is the dark color of manganese driers, which can stain or discolor white and light-colored finishes. organometal.eu

The following table compares the general influence of cobalt and manganese driers on film formation.

| Feature | Manganese Drier | Cobalt Drier |

| Drying Action | Promotes both surface and through drying. organometal.eu | Primarily promotes rapid surface drying. paintingbestpractices.com |

| Drying Speed | Slower initial rate. paintingbestpractices.com | Very fast initial rate. paintingbestpractices.com |

| Film Appearance | Tends to produce smoother films. paintingbestpractices.com | Can cause wrinkling, especially in high humidity. paintingbestpractices.com |

| Film Hardness | Produces hard, durable films. organometal.eu | Can cause surface skinning, leading to a soft under-layer. google.com |

| Color | Dark reddish-brown, can discolor light paints. organometal.eu | Typically has a strong blue/violet color. |

| Efficiency | Less efficient than cobalt, may require higher levels. mdpi.com | Highly efficient. uu.nl |

Biomimetic Catalysis and Enzyme Mimicry utilizing this compound Complexes

Manganese plays a crucial role in the active sites of numerous enzymes that mediate a wide array of important biological reactions. digitellinc.comcore.ac.uk This has inspired significant research into developing synthetic manganese complexes that mimic the structure and function of these metalloenzymes. Such biomimetic catalysts offer insights into enzymatic mechanisms and provide pathways for new, efficient catalysts for chemical transformations. This compound can serve as a precursor for forming these catalytically active complexes.

Manganese-dependent enzymes are central to various redox reactions. For example, manganese superoxide (B77818) dismutase protects organisms from superoxide radicals, while manganese lipoxygenase is involved in the peroxidation of polyunsaturated fatty acids. digitellinc.com Research has focused on creating model complexes, such as Mn(III)-hydroxo and Mn(III)-alkylperoxo species, to study the intermediates proposed in the catalytic cycles of these enzymes. digitellinc.com

Another key area of biomimetic research is the replication of manganese catalase (MnCAT) activity. conicet.gov.ar Catalases are enzymes that protect cells from oxidative stress by disproportionating hydrogen peroxide into water and oxygen. researchgate.net Numerous manganese compounds have been reported to exhibit catalase-like activity, with detailed mechanistic studies often focusing on complexes with binucleating ligands that stabilize a dimanganese core, similar to the active site of the natural enzyme. conicet.gov.ar Mononuclear manganese(II) complexes have also been shown to be efficient catalysts for this reaction in the presence of a base. researchgate.net

Efforts to develop artificial metalloenzymes have also utilized manganese. By incorporating an abiotic manganese cofactor into a protein scaffold, new catalytic activities can be generated. acs.org For example, a lipase (B570770) from Geobacillus thermocatenulatus has been used as a scaffold to form manganese(IV) oxide nanowires in situ, creating a bio-nanohybrid with laccase-like oxidative activity that is significantly more efficient than the natural enzyme. acs.org

Furthermore, manganese clusters have been synthesized as plausible models for the photosynthetic water oxidation complex in Photosystem II and have also been found to mimic monooxygenase enzymes. ufl.edu These clusters can functionalize alkanes, converting them to alcohols and ketones using monooxygen transfer reagents, demonstrating their versatility as biomimetic analogues for C-H functionalization. ufl.edu

The table below lists some manganese-containing enzymes and the corresponding functions that are targeted by biomimetic manganese complexes.

| Enzyme | Biological Function | Mimicked Catalytic Reaction |

| Manganese Superoxide Dismutase (MnSOD) | Detoxification of superoxide radicals. digitellinc.com | Dismutation of superoxide radicals. researchgate.net |

| Manganese Lipoxygenase | Peroxidation of polyunsaturated fatty acids. digitellinc.com | Oxidation of organic substrates. |

| Manganese Catalase (MnCAT) | Disproportionation of hydrogen peroxide. conicet.gov.arresearchgate.net | Catalytic decomposition of hydrogen peroxide. researchgate.net |

| Monooxygenases | Insertion of one oxygen atom into a substrate (e.g., C-H functionalization). ufl.edu | Functionalization of alkanes to alcohols and ketones. ufl.edu |

| Laccase | Oxidation of phenols and other substrates. acs.org | Oxidation of substrates like L-DOPA. acs.org |

| Photosystem II (Water-Oxidizing Complex) | Oxidation of water to produce molecular oxygen. ufl.edu | Catalytic water oxidation. nih.govrsc.org |

Reactivity Profiles and Transformational Chemistry

Kinetic Studies of Reactions Involving Manganese(II) Isooctanoate

Kinetic analysis of reactions catalyzed by this compound reveals its role as an efficient initiator and accelerator, particularly in oxidation processes. While specific kinetic parameters are often system-dependent, studies on related manganese carboxylates and complexes provide significant insights.

In the aerobic oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, manganese(II) 2-ethylhexanoate (B8288628) has been employed as a catalyst. Research conducted in a continuous flow microreactor demonstrated that while an uncatalyzed reaction can achieve over 95% conversion, the selectivity towards the desired carboxylic acid is below 80%. The introduction of a manganese catalyst, such as Mn(II) 2-ethylhexanoate, maintains high activity and can significantly influence the reaction's selectivity, especially when used with co-catalysts.

Another area where the kinetics of manganese catalysts have been studied is in the oxidative polymerization of drying oils. The catalytic performance of manganese(II) 2-ethylhexanoate was found to be less efficient than the industry-standard cobalt(II) 2-ethylhexanoate when used alone. However, its catalytic activity can be substantially improved by the addition of chelating nitrogen ligands nih.gov. The rate of reaction is also highly sensitive to catalyst concentration. For instance, in cumene (B47948) hydroperoxide-initiated polymerizations, manganese complexes show a distinct concentration-dependent behavior, with rapid reaction rates observed at higher concentrations (e.g., 0.5 mM) and negligible reaction at lower concentrations (e.g., 0.02-0.1 mM) chemrxiv.org.

In more complex systems, such as the oxidative precipitation of manganese from aqueous solutions using an SO₂/air mixture, the kinetics are influenced by multiple factors. In a study where cobalt acted as a co-catalyst, the manganese removal rate was found to be constant at a given temperature, indicating a zeroth-order reaction with respect to the manganese concentration. The reaction rate was, however, highly dependent on temperature, with a calculated activation energy of 9.6 kJ/mol mdpi.com.

| Reaction System | Catalyst System | Temperature (°C) | Key Kinetic Findings | Reference |

| Oxidation of 2-Ethylhexanal | Mn(II) 2-ethylhexanoate | Room Temp. | Maintains high conversion rate (~95%); selectivity is improved with co-catalysts. | |

| Oxidative Polymerization | Mn(II) 2-ethylhexanoate | N/A | Less efficient than Co(II) 2-ethylhexanoate alone; activity improved by nitrogen ligands. | nih.gov |

| Radical Polymerization | Mn(neodecanoate)₂ / tmtacn | N/A | Reaction rate is highly sensitive to catalyst concentration; exhibits autoacceleration. | chemrxiv.org |

| Oxidative Precipitation | Mn(II) with Co(II) co-catalyst | 30 - 80 | Zeroth-order reaction kinetics w.r.t. Mn concentration; Activation Energy = 9.6 kJ/mol. | mdpi.com |

Detailed Mechanistic Elucidation of Reactivity Pathways

The primary mechanistic pathway through which this compound functions, especially in autoxidation reactions, is a radical chain mechanism. This process is initiated and propagated by the redox cycling of the manganese ion between the Mn(II) and Mn(III) states.

The generally accepted mechanism for metal-catalyzed autoxidation involves several key steps:

Initiation : The catalytic cycle often begins with the reaction between the Mn(II) species and pre-existing hydroperoxides (ROOH) in the substrate. This reaction generates radicals that initiate the chain reaction. The Mn(II) is oxidized to Mn(III) in the process.

Mn²⁺ + ROOH → Mn³⁺ + RO• + OH⁻

Propagation : The generated radicals (RO•) abstract a hydrogen atom from a substrate molecule (R'H), creating a substrate radical (R'•). This radical then reacts with molecular oxygen to form a peroxyl radical (R'OO•). The peroxyl radical can then abstract a hydrogen from another substrate molecule, forming a new hydroperoxide (R'OOH) and another substrate radical, thus propagating the chain.

RO• + R'H → ROH + R'•

R'• + O₂ → R'OO•

R'OO• + R'H → R'OOH + R'•

Catalyst Regeneration and Hydroperoxide Decomposition : The Mn(III) species formed during initiation can be reduced back to Mn(II) by reacting with hydroperoxides, generating peroxyl radicals and completing the catalytic cycle. This decomposition of hydroperoxides is a crucial role of the manganese catalyst.

Mn³⁺ + ROOH → Mn²⁺ + ROO• + H⁺

This Mn(II)/Mn(III) redox cycle is central to the catalytic activity of manganese carboxylates nih.gov. The isooctanoate ligands solubilize the manganese ion in the nonpolar organic medium and modulate its redox potential, influencing the efficiency of the catalysis. In some C-H functionalization reactions, higher oxidation states, such as Mn(V)=O, have been proposed as the key reactive intermediates responsible for hydrogen atom abstraction nih.govd-nb.info. The reaction pathway can also involve the formation of various manganese-oxo species, particularly when hydrogen peroxide is used as the oxidant stackexchange.comresearchgate.netnih.gov.

Interaction Dynamics with Substrates and Synergistic Co-catalysts in Complex Systems

The catalytic efficiency of this compound is often significantly enhanced through synergistic interactions with co-catalysts. These interactions can accelerate reaction rates, improve selectivity, and stabilize the active catalytic species.

Interaction with Alkali Metal Salts : In the oxidation of 2-ethylhexanal, the addition of sodium 2-ethylhexanoate as a co-catalyst with manganese(II) 2-ethylhexanoate was found to be a highly efficient system. While the sodium salt alone decreased the conversion rate, its combination with the manganese catalyst maintained high activity while dramatically increasing the selectivity towards the desired carboxylic acid to 98%. This suggests a synergistic effect where the salt directs the reaction pathway away from byproduct formation.

Interaction with Nitrogen Ligands : The catalytic activity of manganese(II) 2-ethylhexanoate in oxidative polymerization can be markedly improved by coordination with chelating nitrogen ligands, such as 2,2'-bipyridyl nih.gov. These ligands can modify the electronic structure and steric environment of the manganese center. This modification can stabilize the active Mn(III) species, prevent the formation of inactive manganese oxides, and increase the catalyst's solubility and compatibility with the reaction medium, leading to a more sustained catalytic activity nih.gov. For example, manganese complexes with the ligand 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn) have been shown to be effective activators of alkyl hydroperoxides for initiating radical polymerizations nih.govchemrxiv.org.

Interaction with Cerium and Zinc : In other catalytic applications, manganese oxides are often combined with cerium oxides. Strong interactions between cerium and manganese ions can modulate their valence states and enhance redox properties, leading to superior catalytic activity in oxidation reactions ink-chem.com. While less common for the isooctanoate salt itself, the principle of using co-metals like zinc to alter catalytic pathways is established in organometallic chemistry. Zinc(II), being redox-innocent, can participate in catalysis through mechanisms like metal-ligand cooperativity rather than redox cycling nii.ac.jp.

Applications in Advanced Materials Science and Engineering

Integration into Functional Polymers and Composites: Influence on Material Properties

Table 1: Influence of Manganese(II) Isooctanoate on Polymer Properties

| Property | Influence | Mechanism | Polymer System |

|---|---|---|---|

| Curing/Drying Time | Acceleration | Catalyzes oxidative cross-linking | Polyesters, Polyurethanes |

| Hardness | Increase | Promotes higher cross-link density | Alkyd resins, Composites |

| Thermal Stability | Enhancement | Facilitates formation of stable polymer networks | High-performance composites |

| Adhesion | Improvement | Enhances bonding at the polymer-substrate interface | Coatings, Adhesives |

Role in Surface Chemistry and Coating Technologies: Beyond Drier Function

While its function as a primary drier in paints, inks, and varnishes is well-established, the role of this compound in surface chemistry is more complex lookchem.comdcceew.gov.au. Beyond accelerating the oxidative drying process, the manganese ions can become part of the coating's surface, influencing its long-term properties. As the coating cures, the isooctanoate ligand decomposes, and the manganese(II) ions can be oxidized to higher valence states, such as Mn(III) or Mn(IV), forming finely dispersed manganese oxides at the surface.

This in-situ formation of manganese oxides can impart novel functionalities to the coating. Research on related systems has shown that manganese oxide segregations on the surface of other materials can promote the formation of superoxide (B77818) ions and alter the surface's affinity for oxygen mdpi.com. This suggests that in coatings, this compound can contribute to surface-specific catalytic activity, potentially for applications in self-cleaning or anti-fouling surfaces. The presence of these manganese species can modify the surface energy and chemical reactivity of the coating, going well beyond the simple mechanical film formation associated with its drier function.

Utilization as a Precursor in Advanced Materials Synthesis (e.g., Metal-Organic Decomposition Growth of Thin Films)

This compound is an effective precursor in Metal-Organic Decomposition (MOD) and other chemical deposition techniques for synthesizing advanced materials like thin films and nanoparticles lookchem.com. The success of these processes relies on precursors that are volatile and thermally stable, yet decompose cleanly at desired temperatures nih.gov. This compound, being a metal carboxylate, fits these criteria.

Upon controlled heating in a specific atmosphere, it decomposes to yield manganese-based materials. The decomposition product can be tailored by controlling the process parameters. For example, thermal decomposition in an inert or reducing atmosphere can produce Manganese(II) oxide (MnO), a p-type semiconductor with applications in catalysis and energy storage wikipedia.org. In contrast, decomposition in an oxidizing environment can lead to the formation of other manganese oxides like Manganese dioxide (MnO2), which is valued for its use in batteries and supercapacitors mdpi.com. The isooctanoate ligand decomposes into volatile organic byproducts, leaving behind a film or powder of the desired manganese compound. This method is advantageous for its relative simplicity and ability to produce uniform, large-area thin films nih.gov.

Table 2: this compound as a Precursor in Materials Synthesis

| Synthesis Technique | Target Material | Key Process Parameters | Resulting Application |

|---|---|---|---|

| Metal-Organic Decomposition (MOD) | MnO Thin Film | Annealing in N₂/H₂ atmosphere | Spintronics, Catalysis |

| Spin Coating & Pyrolysis | MnO₂ Nanoparticles | Oxidative thermal treatment | Supercapacitors, Batteries |

| Hydrothermal Synthesis | Doped Silicates | High temperature and pressure | Heterogeneous Catalysis researchgate.net |

| Chemical Vapor Deposition (CVD) Analog | Manganese Oxide Coatings | Vapor phase transport and decomposition | Protective/Functional Coatings |

Interfacial Phenomena and Controlled Growth in Material Fabrication

The behavior of this compound at interfaces is critical for controlling the growth and final structure of materials during fabrication. In processes like thin film deposition or nanoparticle synthesis, the precursor's interaction with the substrate surface dictates the nucleation and subsequent growth of the material.

Environmental Chemical Transformations and Biogeochemical Cycling

Abiotic Transformation Pathways of Manganese(II) Isooctanoate in Environmental Systems: Speciation and Redox Changes

Upon release into the environment, this compound is expected to readily dissociate in aqueous systems, releasing Mn(II) ions and isooctanoate. The subsequent abiotic transformations are primarily dictated by the redox chemistry of manganese and the stability of the isooctanoate ligand under various environmental conditions.

The environmental chemistry of manganese is largely controlled by pH and redox potential (Eh). echemi.com In aquatic environments, manganese primarily exists in two main forms: the soluble divalent state, Mn(II), and the insoluble tetravalent state, Mn(IV), often as manganese dioxide (MnO₂). echemi.comacs.org The movement between these forms is driven by oxidation and reduction reactions, which can be either abiotic or microbially mediated. echemi.com

Under oxidizing conditions and at a pH above 5.5, the soluble Mn(II) ion can be abiotically oxidized to form insoluble manganese oxides and hydroxides, such as MnO₂, Mn₂O₃, and Mn₃O₄. researchgate.net This process can be influenced by the presence of mineral surfaces, which can catalyze the oxidation. The redox potential for the Mn(III)/Mn(II) couple in aqueous solutions can range from +0.8 to +1.5 V vs. NHE, indicating that Mn(II) can be oxidized by common environmental oxidants. researchgate.net

The isooctanoate component, a branched-chain carboxylic acid, is generally resistant to abiotic degradation pathways such as hydrolysis under typical environmental pH ranges. Photolysis could contribute to its degradation, particularly in sunlit surface waters, although specific data on the photolytic fate of isooctanoate are limited.

The following table summarizes the key abiotic transformation pathways for the components of this compound in the environment.

| Component | Transformation Pathway | Controlling Factors | Products |

| Manganese(II) ion | Oxidation | pH, Redox Potential (Eh), Presence of catalytic surfaces | Insoluble manganese oxides (e.g., MnO₂, Mn₂O₃, Mn₃O₄) |

| Complexation | Presence of organic and inorganic ligands | Soluble and insoluble manganese complexes | |

| Isooctanoate anion | Photolysis | Sunlight intensity, Presence of photosensitizers | Smaller organic molecules, CO₂ |

| Adsorption | Soil/sediment organic matter content, clay mineralogy | Partitioning to solid phases |

Biotic Degradation Mechanisms: Microbial and Enzymatic Pathways

The biotic degradation of this compound involves the microbial breakdown of the isooctanoate ligand and the microbially-mediated redox transformation of the manganese ion.

Microorganisms play a pivotal role in the environmental cycling of manganese. wikipedia.org Manganese-oxidizing bacteria (MOB) can enzymatically oxidize soluble Mn(II) to insoluble Mn(III) and Mn(IV) oxides. nih.govmdpi.com This biological oxidation is significantly faster than abiotic oxidation under similar conditions. mdpi.com Common genera of MOB include Leptothrix, Pseudomonas, and Bacillus. micbusters.nl The resulting biogenic manganese oxides (BioMnOx) have a high surface area and are potent oxidants that can adsorb and degrade organic pollutants. nih.govmdpi.com

Conversely, under anaerobic or anoxic conditions, manganese-reducing bacteria (MRB) can use Mn(IV) oxides as terminal electron acceptors for the oxidation of organic matter, leading to the release of soluble Mn(II). suezwaterhandbook.com This process, known as dissimilatory manganese reduction, is a key step in the biogeochemical cycling of manganese. suezwaterhandbook.com

The presence of the isooctanoate ligand could potentially serve as a carbon and energy source for heterotrophic microorganisms, some of which may also be involved in manganese redox transformations. The degradation of the organic component can be influenced by the presence of the metal ion, as high concentrations of metals can be toxic to some microorganisms, potentially inhibiting biodegradation. nih.govnih.gov

The isooctanoate component of this compound is a branched-chain fatty acid. The microbial degradation of such compounds is a well-established process. Bacteria that metabolize branched-chain fatty acids are known to exist in various environments. frontiersin.orgoup.com The initial steps in the degradation of branched-chain fatty acids typically involve their conversion to acyl-CoA derivatives, which can then enter central metabolic pathways such as the beta-oxidation cycle. nih.gov

While specific enzymes for the direct cleavage of the manganese-isooctanoate bond in the environment have not been extensively studied, it is likely that the initial dissociation of the complex in aqueous solution makes the isooctanoate available for microbial attack. Enzymes involved in the metabolism of fatty acids, such as acyl-CoA synthetases and dehydrogenases, would then be responsible for its breakdown. The metabolism of branched-chain amino acids is closely linked to the synthesis and degradation of branched-chain fatty acids, suggesting that a diverse range of microorganisms possess the enzymatic machinery to process such molecules. nih.govfrontiersin.org

The following table outlines the key biotic degradation mechanisms for this compound.

| Component | Degradation Mechanism | Key Microorganisms/Enzymes | Products |

| Manganese(II) ion | Microbial Oxidation | Manganese-oxidizing bacteria (e.g., Leptothrix, Pseudomonas) | Biogenic manganese oxides (BioMnOx) |

| Microbial Reduction | Manganese-reducing bacteria | Soluble Mn(II) | |

| Isooctanoate anion | Aerobic Biodegradation | Heterotrophic bacteria | Acyl-CoA intermediates, CO₂, H₂O, Biomass |

| Anaerobic Biodegradation | Anaerobic bacteria | Methane, CO₂, shorter-chain fatty acids |

Contributions to the Biogeochemical Cycling of Manganese in Natural Environments

The introduction of this compound into the environment contributes to the local and potentially regional biogeochemical cycling of manganese. As an anthropogenic source, its impact will depend on the magnitude of the release and the characteristics of the receiving environment. wikipedia.org

The released Mn(II) enters the dynamic cycle of oxidation and reduction. nih.gov In oxic environments, microbial and abiotic oxidation will lead to the formation of manganese oxide particulates. wikipedia.org These oxides can be transported in water bodies and eventually settle in sediments. nih.gov In anoxic sediments or water-logged soils, these oxides can be reductively dissolved by microorganisms, releasing Mn(II) back into the water column or soil porewater. suezwaterhandbook.comnih.gov This redox cycling of manganese is a fundamental process in many aquatic and terrestrial ecosystems, influencing the fate of other elements and organic matter. wikipedia.orgresearchgate.net

The use of manganese carboxylates, including isooctanoate, as driers in paints and inks is a notable industrial source of manganese to the environment. sunchemical.comdic-global.comgrandviewresearch.com While alternatives are being sought due to the potential toxicity of some metals used in driers, manganese compounds are considered a more environmentally friendly option compared to cobalt-based driers. sunchemical.comresearchgate.netumicore.com The degradation of the isooctanoate ligand provides a source of organic carbon for microbial communities, which can in turn influence the local redox conditions and further impact the speciation and mobility of manganese and other metals.

Advanced Analytical Characterization Techniques for Functional Assessment

In-situ and Operando Spectroscopic Methods for Mechanistic Insights in Catalysis and Materials Science

To understand the precise role and transformation of manganese compounds during chemical reactions or material processing, in-situ (in place) and operando (while operating) spectroscopic techniques are indispensable. These methods allow for the real-time observation of the catalyst or material under actual reaction conditions.

For manganese-based systems, which are often employed as catalysts in oxidation reactions, understanding the dynamic changes in the manganese oxidation state and coordination environment is key to elucidating reaction mechanisms. rug.nlrsc.orgunl.ptnih.gov Operando spectroscopy is particularly powerful as it correlates the catalytic activity or material properties with simultaneously acquired spectroscopic data. semanticscholar.org

Techniques like Raman spectroscopy, X-ray absorption spectroscopy (XAS), and UV-Vis spectroscopy are frequently employed. Operando Raman studies on manganese oxide electrocatalysts, for example, have revealed that a strongly disordered MnO₂ phase, characterized by broad Mn-O stretching vibrations, is present during the oxygen evolution reaction (OER). semanticscholar.org Similarly, in-situ XAS at the Mn K-edge can track changes in the average oxidation state of manganese under different electrochemical potentials, providing direct evidence of the catalyst's redox behavior during operation. osti.govrsc.org For instance, studies on MnOₓ films have shown clear changes in the Mn K-edge XANES spectra when switching between oxygen reduction and oxygen evolution conditions, indicating the oxidation and reduction of the catalyst. researchgate.net

These methods could be applied to study Manganese(II) isooctanoate when used as a catalyst precursor. For example, in-situ spectroscopy could monitor its conversion to active manganese oxide species or track the coordination of substrates to the manganese center during a catalytic cycle. rug.nl Such studies provide invaluable data for designing more efficient and robust catalysts. rsc.org

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Operando Raman Spectroscopy | Vibrational modes of Mn-O bonds, identification of different manganese oxide phases, detection of structural disorder. rsc.orgsemanticscholar.org | Identifying the active catalytic species formed from the decomposition or transformation of the isooctanoate precursor under reaction conditions. |

| In-situ/Operando X-ray Absorption Spectroscopy (XAS) | Determination of Mn oxidation state (XANES) and local coordination environment including bond distances and coordination numbers (EXAFS). osti.govrsc.orgresearchgate.net | Tracking the electronic and geometric structural changes of the manganese center during catalysis, providing mechanistic details. |

| In-situ UV-Vis Spectroscopy | Monitoring changes in the electronic transitions of manganese ions, which are sensitive to oxidation state and coordination geometry. nih.govrsc.org | Observing the formation and decay of transient catalytic intermediates in solution. |

Chromatographic and Electrochemical Methods for Complex Mixture Analysis and Speciation Studies

Analyzing this compound in complex matrices, such as reaction mixtures or formulated products, requires powerful separation and detection techniques. Chromatographic and electrochemical methods are central to these analytical challenges.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a versatile technique for separating metal complexes. An ion-pair reversed-phase HPLC method has been developed for the simultaneous determination of Mn(II), Cr(VI), and Mo(VI) after pre-column derivatization. nih.gov This approach could be adapted to quantify this compound in the presence of other metal-containing compounds or degradation products. The separation of different manganese valence states, such as Mn(II) and Mn(III), has also been achieved using paper and thin-layer chromatography of their acetylacetonate (B107027) complexes, a strategy that prevents air oxidation during analysis.

Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are highly sensitive to the redox state of metal ions and provide valuable information about the chemical environment of the manganese center. nih.gov The electrochemical behavior of various Mn(II) complexes has been studied to understand their redox potentials and reaction mechanisms, which can be crucial for applications in catalysis and biological systems. rsc.orgnih.govacs.orgfrontiersin.org For example, CV can be used to probe the oxidation of Mn(II) to Mn(III) and subsequent reactions, offering insights into the catalytic cycle of manganese-based systems. nih.gov These methods could be employed to study the redox properties of this compound, its interaction with other redox-active species, and for its quantitative determination in various media. nih.gov

| Technique | Principle | Application for this compound |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. nih.gov | Quantification in complex mixtures, purity assessment, and analysis of related substances. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, useful for quick screening and separation of different oxidation states. | Rapid analysis and speciation of Mn(II) and potential Mn(III) species formed during reactions. |

| Cyclic Voltammetry (CV) | Measures the current response of a redox-active species to a linearly cycled potential sweep. nih.govfrontiersin.org | Investigating redox potentials, electron transfer kinetics, and the mechanism of catalytic reactions involving the Mn(II)/Mn(III) couple. |